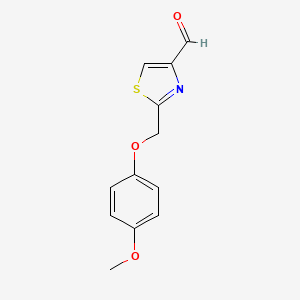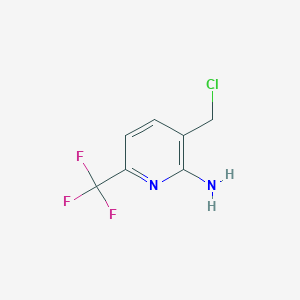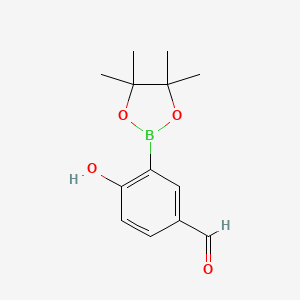
2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(4-methoxyphenoxy-methyl)benzoic acid with potassium para-methoxyphenoxide in xylene. The resulting potassium salts of 2-(4-methoxyphenoxymethyl)benzoic acid are then converted to the desired 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde .
Scientific Research Applications
Antimicrobial Agents
Compounds derived from thiazole carbaldehyde structures, such as 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde, have been studied for their potential as antimicrobial agents. The derivatives of similar compounds have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains, as well as fungi like Candida spp. This suggests that thiazole carbaldehyde derivatives could be developed into new antimicrobial drugs, especially for treating multidrug-resistant infections .
Pharmaceutical Synthesis
The thiazole moiety is a common feature in many pharmaceuticals due to its bioactive properties. The methoxyphenoxymethyl group in the compound could potentially be leveraged in the synthesis of new pharmaceuticals. These compounds can be designed to interact with various biological targets, potentially leading to the development of new medications with improved safety and efficacy profiles .
Mechanism of Action
The specific mechanism of action for this compound depends on its application. It may exhibit antimicrobial properties, as demonstrated by related thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid. These compounds have shown selective and effective antimicrobial activity against various strains, including Gram-positive bacteria, Gram-negative bacteria, and Candida spp. The most active derivatives were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(4-bromophenyl)-thiourea .
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-2-4-11(5-3-10)16-7-12-13-9(6-14)8-17-12/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNQQGULPMGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)
![6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B1449892.png)
![5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1449893.png)

![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)
![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)


![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)


![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)